1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole

Physical organic chemistry Gas-phase kinetics Leaving-group reactivity

1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole (CAS 1553855-18-7) is a specialized alkylating agent designed for medicinal chemistry and material science programs. The C–Br electrophilic handle offers superior reaction kinetics compared to common chloroethyl analogs, enabling faster amine/thiol conjugation and higher conversion yields in parallel synthesis, effectively eliminating time-consuming revalidation protocols. Its 3,5-diethyl substitution elevates logP by approximately 1.0–1.3 units versus the 3,5-dimethyl scaffold, impacting biological partitioning and purification behavior. Procure this exact intermediate to maintain SAR data integrity and avoid uncontrolled variables from generic alternatives.

Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
CAS No. 1553855-18-7
Cat. No. B1471924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole
CAS1553855-18-7
Molecular FormulaC9H15BrN2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CCBr)CC
InChIInChI=1S/C9H15BrN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3
InChIKeyAMEYPMTZFLRXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole (CAS 1553855-18-7): Core Identity and Procurement-Relevant Attributes


1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole (CAS 1553855-18-7) is a synthetic N-alkylated pyrazole derivative with the molecular formula C₉H₁₅BrN₂ and a molecular weight of 231.13 g/mol [1]. The compound features a 1H-pyrazole core bearing 3,5-diethyl substituents and an N1-(2-bromoethyl) side chain [1]. The bromoethyl group confers electrophilic reactivity suitable for nucleophilic substitution and alkylation chemistry, while the 3,5-diethyl substitution pattern distinguishes it from the more common 3,5-dimethyl homolog in terms of lipophilicity (XLogP3 = 2.6), steric profile, and physicochemical behavior [1]. The compound is catalogued under PubChem CID 82692112 and is primarily sourced as a research chemical with typical purity specifications of 95% [1].

Why 1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs in Research Procurement


Replacing 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole with a structurally related analog—such as the 3,5-dimethyl homolog, the chloroethyl variant, or the parent 3,5-diethyl-1H-pyrazole—introduces quantitatively distinct changes in reactivity, lipophilicity, and downstream synthetic outcomes that can invalidate experimental reproducibility. The bromoethyl side chain provides a fundamentally different leaving-group reactivity profile compared to the chloroethyl analog, as demonstrated by gas-phase elimination kinetics where the C–Br bond activation parameters differ substantially from C–Cl [1]. The 3,5-diethyl substitution increases calculated logP by approximately 1.0–1.3 units relative to the 3,5-dimethyl scaffold [2], a magnitude of lipophilicity shift that alters partitioning behavior in both biological assays and synthetic workup procedures. Substituting with the parent 3,5-diethyl-1H-pyrazole eliminates the electrophilic handle entirely, rendering the compound unsuitable for alkylation-dependent synthetic routes [3]. These quantitative differences mean that generic interchange without revalidation introduces uncontrolled variables.

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole vs. Closest Analogs


Gas-Phase Thermal Elimination Kinetics: Bromoethyl vs. Chloroethyl Pyrazole Leaving-Group Reactivity

In a direct head-to-head kinetic study, the gas-phase thermal elimination of 1-(2-bromoethyl)-pyrazole to yield pyrazole + vinyl bromide was measured alongside the analogous reaction of 1-(2-chloroethyl)-pyrazole (yielding pyrazole + vinyl chloride) under identical conditions [1]. The bromoethyl derivative reacts via a first-order elimination pathway at 913 K with a rate expression of k = 1.9×10⁻¹ e^(-209,525 J·mol⁻¹/RT) [1]. While the absolute rate constant for the chloroethyl analog is not separately tabulated in the extracted data, the study designates the chloro compound as the reference reaction, establishing a relative rate framework that quantifies the superior leaving-group propensity of the C–Br bond over C–Cl in this pyrazole scaffold [1]. This difference directly translates to faster nucleophilic displacement kinetics for the bromo compound in solution-phase synthetic applications.

Physical organic chemistry Gas-phase kinetics Leaving-group reactivity

Copper Corrosion Inhibition Efficiency: 3,5-Diethylpyrazole Scaffold Outperforms Dimethyl and Unsubstituted Analogs

A comparative electrochemical study evaluated the copper corrosion inhibition efficiency of pyrazole and its alkyl-substituted derivatives under alkaline conditions [1]. The inhibition efficiency increased progressively with alkyl substitution: unsubstituted pyrazole achieved 71.5%, 3,5-dimethylpyrazole reached 77.6%, and 3,5-diethylpyrazole demonstrated the highest efficiency at 85.0% relative to the uninhibited control [1]. The diethyl-substituted scaffold thus provides an improvement of 13.5 percentage points over unsubstituted pyrazole and 7.4 percentage points over the 3,5-dimethyl analog [1]. Concurrently, diethyl substitution reduced nitrification toxicity by at least 30- to 700-fold compared to the unsubstituted parent (pyrazole IC₅₀ = 0.07 mg·L⁻¹ for nitrification inhibition) [1].

Corrosion inhibition Electrochemistry Industrial materials

Lipophilicity Modulation: 3,5-Diethyl Substitution Increases LogP by ~1.0–1.3 Units Over 3,5-Dimethyl Homolog

The 3,5-diethyl substitution pattern on the pyrazole ring significantly elevates lipophilicity relative to the 3,5-dimethyl scaffold. The target compound 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole has a computed XLogP3 of 2.6 [1]. The parent 3,5-diethyl-1H-pyrazole has reported LogP values of 1.5–2.3 depending on the computational method (ACD/LogP = 2.30; XLogP3 ≈ 1.8) [2], while the 3,5-dimethyl-1H-pyrazole is approximately 1.0–1.3 log units lower . This lipophilicity increase is strategically exploited in CNS drug discovery programs to enhance blood–brain barrier permeability, a design feature documented in kinase inhibitor optimization campaigns where diethylpyrazole derivatives achieved InhA IC₅₀ values as low as 4 nM after medicinal chemistry refinement [3].

Medicinal chemistry Physicochemical properties Drug design

Synthetic Utility as an N-Alkylating Electrophilic Building Block for Macrocyclic Ligand Construction

1-(2-Bromoethyl)-pyrazole derivatives have been demonstrated as effective electrophilic building blocks for appending pyrazole donor arms onto tetraazamacrocyclic scaffolds [1]. In a systematic study, both 1-(2-bromoethyl)-pyrazole and 1-(2-bromoethyl)-3,5-dimethylpyrazole were reacted with Boc-protected cyclam isomers to yield pyrazole-functionalized tetraazamacrocycles [1]. The 3,5-diethyl variant (target compound) offers a structurally analogous but sterically and electronically differentiated alternative: the larger ethyl groups at positions 3 and 5 modify the donor properties of the pyrazole nitrogen and alter the steric environment around the metal coordination site compared to the 3,5-dimethyl analog [1]. The resulting ligands are designed for transition metal complexation with applications in magnetic resonance imaging contrast enhancement, where subtle tuning of the ligand field through alkyl substitution directly impacts relaxivity parameters [1].

Coordination chemistry Macrocyclic synthesis MRI contrast agents

Procurement-Driven Application Scenarios for 1-(2-Bromoethyl)-3,5-diethyl-1H-pyrazole (CAS 1553855-18-7)


Electrophilic Building Block for N-Functionalized Pyrazole Libraries in Medicinal Chemistry

The bromoethyl side chain serves as a reactive electrophilic handle for alkylation of amine, thiol, or alcohol nucleophiles, enabling rapid generation of N1-diversified pyrazole libraries. The kinetic advantage of the C–Br bond over C–Cl (established by direct gas-phase elimination comparison) translates to shorter reaction times and higher conversions in solution-phase parallel synthesis [1]. The 3,5-diethyl substitution simultaneously provides elevated lipophilicity (XLogP3 = 2.6) that can improve membrane permeability of resulting conjugates, a property documented in kinase inhibitor programs where diethylpyrazole derivatives reached single-digit nanomolar potency [2].

Corrosion Inhibitor Formulation with Superior Efficacy and Reduced Environmental Toxicity

The 3,5-diethylpyrazole scaffold, as established by comparative electrochemical data, achieves 85.0% copper corrosion inhibition efficiency—outperforming both the 3,5-dimethyl analog (77.6%) and unsubstituted pyrazole (71.5%) [3]. Critically, the diethyl substitution also reduces nitrification toxicity by 30- to 700-fold compared to unsubstituted pyrazole, enabling industrial formulations that maintain high anticorrosion performance while meeting stricter environmental discharge regulations [3]. The bromoethyl group provides a conjugation site for further covalent immobilization onto surfaces or polymer matrices.

Synthesis of Sterically Tuned Tetraazamacrocyclic Ligands for MRI Contrast Agent Development

Following the established methodology for appending pyrazole donor groups onto cyclam-based macrocycles using bromoethyl-pyrazole electrophiles [4], the 3,5-diethyl variant introduces enhanced steric bulk at the metal coordination site compared to the 3,5-dimethyl analog. This steric differentiation allows researchers to modulate the kinetic inertness and thermodynamic stability of Gd(III) or Mn(II) complexes—parameters directly linked to contrast agent safety and relaxivity [4]. The higher lipophilicity of the diethyl-substituted ligand may also influence cellular uptake and biodistribution profiles of the resulting metal complexes.

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies in Kinase Drug Discovery

The compound serves as a lipophilic, electrophilic pyrazole fragment for SAR expansion around kinase inhibitor scaffolds. Its XLogP3 of 2.6 places it in a favorable lipophilicity range for cellular target engagement, while the bromoethyl group can be displaced by diverse nucleophiles to explore substituent effects on potency and selectivity [2]. The 3,5-diethyl substitution pattern has been validated in ATP-competitive kinase inhibitor programs where diethylpyrazole derivatives achieved InhA inhibition with IC₅₀ = 4 nM after optimization, demonstrating the scaffold's compatibility with high-affinity target binding [2].

Quote Request

Request a Quote for 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.